An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Properties, Synthesis, and Applications
Introduction
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a member of the organosilicon compound family, is a versatile chemical intermediate with significant applications across various scientific and industrial domains.[1][2] Its unique molecular architecture, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, imparts a desirable combination of properties including thermal stability, low surface tension, and controlled hydrolytic reactivity.[2][3] This guide provides a comprehensive technical overview of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a focus on the underlying chemical principles that govern its utility.
Core Chemical and Physical Properties
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a colorless liquid with a low viscosity.[2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its handling and application. The presence of the siloxane (Si-O-Si) bond is central to its thermal stability, while the ethoxy groups are key to its reactivity, particularly in hydrolysis and condensation reactions.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C8H22O3Si2 | [2][4][5] |
| Molecular Weight | 222.43 g/mol | [1][4][6][7] |
| CAS Number | 18420-09-2 | [2][4][6] |
| Appearance | Colorless liquid | [2] |
| Density | 0.883 g/mL at 25 °C | [4] |
| Boiling Point | 161 °C | |
| Melting Point | -134 °C | [4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.389 | [4] |
| Vapor Pressure | 1.06 mmHg at 25°C | [4] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane can be achieved through several routes, with the choice of method often dictated by the desired purity, yield, and scalability.[1][3]
Synthesis Methodologies
A prevalent industrial synthesis involves the controlled alkoxylation of a dichlorodisiloxane precursor with ethanol in the presence of a base to neutralize the HCl byproduct.[1] This method is favored for its high yield and cost-effectiveness.[1]
An alternative approach is the direct alkylation of 1,1,3,3-tetramethyldisiloxane with ethanol, typically catalyzed by an acid.[3] While conceptually straightforward, this reaction requires careful control to prevent side reactions.
The following diagram illustrates a generalized workflow for the alkoxylation synthesis route:
Caption: Simplified mechanism of hydrolysis and condensation of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane.
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Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of a variety of functionalized disiloxanes. [1]This reactivity is crucial for its use as a chemical intermediate.
Applications in Research and Development
The unique properties of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane make it a valuable component in several advanced applications.
-
Precursor for Silicone Polymers: It serves as a monomer or crosslinker in the synthesis of silicone polymers and resins. [1][3]The controlled hydrolysis of the ethoxy groups allows for the formation of well-defined polymeric structures.
-
Coatings and Sealants: Due to its ability to form siloxane networks upon hydrolysis, it is used in the formulation of coatings and sealants that require low surface energy, high thermal stability, and water repellency. [3]* Dielectric Materials: Its insulating properties make it a candidate for use in dielectric materials for electronic applications. [3]* Biomaterials and Drug Delivery: There is growing interest in its use for the development of biocompatible materials and drug delivery systems. [1]The siloxane backbone is known for its biocompatibility, and the reactive ethoxy groups can be used to attach therapeutic agents or other functional molecules.
Experimental Protocols: A General Synthesis
The following is a generalized laboratory-scale protocol for the synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane via the alkoxylation route. Note: This is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
-
Anhydrous Ethanol
-
Anhydrous Triethylamine (or another suitable base)
-
Anhydrous Diethyl Ether (or another suitable solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve 1,3-dichloro-1,1,3,3-tetramethyldisiloxane in anhydrous diethyl ether in the flask.
-
In the dropping funnel, prepare a solution of anhydrous ethanol and anhydrous triethylamine in diethyl ether.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the ethanol/triethylamine solution from the dropping funnel to the stirred solution in the flask. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with a small amount of water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane.
Safety and Handling
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a flammable liquid and vapor. [3][5]It can cause skin and serious eye irritation, and may cause respiratory irritation. [3][5] GHS Hazard Statements:
-
H226: Flammable liquid and vapor [3][5]* H315: Causes skin irritation [3][5]* H319: Causes serious eye irritation [3][5]* H335: May cause respiratory irritation [3][5] Handling Precautions:
-
Handle in a well-ventilated area. [8][9]* Keep away from heat, sparks, and open flames. [8][9]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3]* Store in a tightly closed container in a cool, dry place. [8][9]* Reacts with water and moisture in the air, liberating ethanol. [8]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of the compound. [5][10][11] Detailed spectral data can be found in various chemical databases. [5][10]
Conclusion
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a valuable and versatile organosilicon compound with a well-defined set of chemical and physical properties. Its utility as a precursor for advanced materials, particularly in the fields of polymer science, coatings, and potentially biomedicine, is rooted in the predictable reactivity of its ethoxy groups and the inherent stability of its siloxane backbone. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in research and development.
References
-
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
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1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
1,1,3,3-tetramethyl-1,3-diethoxydisiloxane. (2015, January 9). Gelest, Inc. Retrieved January 7, 2026, from [Link]
-
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
-
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]
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